molecular formula C11H8ClNO2 B187766 2-Chloro-7-methoxyquinoline-3-carbaldehyde CAS No. 68236-20-4

2-Chloro-7-methoxyquinoline-3-carbaldehyde

Cat. No.: B187766
CAS No.: 68236-20-4
M. Wt: 221.64 g/mol
InChI Key: WRXZCLBKDXISQA-UHFFFAOYSA-N
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Description

2-Chloro-7-methoxyquinoline-3-carbaldehyde is an organic compound with the molecular formula C11H8ClNO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The compound is characterized by a chloro group at the second position, a methoxy group at the seventh position, and an aldehyde group at the third position on the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction used to introduce an aldehyde group into aromatic compounds . The reaction involves the use of a Vilsmeier reagent, which is formed by the reaction of phosphorus oxychloride (POCl3) with dimethylformamide (DMF). The starting material, 2-chloro-7-methoxyaniline, undergoes cyclization and formylation to yield the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times. The compound is often produced in bulk for research and development purposes .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-methoxyquinoline-3-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 2-Chloro-7-methoxyquinoline-3-carboxylic acid

    Reduction: 2-Chloro-7-methoxyquinoline-3-methanol

    Substitution: Various substituted quinoline derivatives

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-7-methoxyquinoline-3-carbaldehyde is unique due to the specific positioning of its functional groups, which can influence its reactivity and biological activity. The presence of both chloro and methoxy groups on the quinoline ring can enhance its pharmacological properties and make it a valuable intermediate in the synthesis of various bioactive compounds .

Properties

IUPAC Name

2-chloro-7-methoxyquinoline-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-9-3-2-7-4-8(6-14)11(12)13-10(7)5-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRXZCLBKDXISQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NC(=C(C=C2C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366391
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68236-20-4
Record name 2-chloro-7-methoxyquinoline-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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